![molecular formula C13H25NO4 B1405795 (2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid CAS No. 1355338-29-2](/img/structure/B1405795.png)
(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid
概要
説明
(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
作用機序
Target of Action
The tert-butoxycarbonyl group is known to be involved in a variety of organic transformations .
Mode of Action
The tert-butoxycarbonyl group is known to be involved in the steglich esterification, a mild reaction that allows the conversion of sterically demanding and acid labile substrates .
Biochemical Pathways
The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The synthesis of tertiary butyl esters has been developed using flow microreactor systems, which is more efficient, versatile, and sustainable compared to the batch .
Result of Action
The tert-butyl group is known to elicit a unique reactivity pattern, which is highlighted by summarising characteristic applications .
Action Environment
The synthesis of tertiary butyl esters using flow microreactor systems is more efficient, versatile, and sustainable compared to the batch .
生化学分析
Biochemical Properties
(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. The tert-butoxycarbonyl group is known for its stability and resistance to hydrolysis, making it an excellent protecting group in peptide synthesis. This compound interacts with enzymes such as proteases, which can cleave the Boc group under specific conditions, allowing for the controlled release of the active amino acid . Additionally, it can form hydrogen bonds and hydrophobic interactions with other biomolecules, influencing their structure and function.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, the release of the active amino acid upon Boc group cleavage can activate or inhibit specific signaling pathways, affecting gene expression and cellular metabolism . This compound can also impact cellular processes such as protein synthesis and degradation, thereby influencing overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The Boc group provides steric hindrance, protecting the amino acid from unwanted reactions. Upon enzymatic cleavage of the Boc group, the active amino acid can interact with target biomolecules, either inhibiting or activating their function . This interaction can lead to changes in gene expression, enzyme activity, and protein-protein interactions, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the Boc group ensures that the compound remains intact under various conditions, but it can be selectively cleaved by specific enzymes to release the active amino acid . Long-term studies have shown that this compound can have sustained effects on cellular function, with gradual changes in gene expression and metabolic activity observed over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may lead to adverse effects such as enzyme inhibition, disruption of cellular processes, and potential toxicity . Understanding the dosage-dependent effects is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. The Boc group can be metabolized by enzymes such as esterases, leading to the release of the active amino acid . This compound can also influence metabolic flux by interacting with key enzymes and cofactors, affecting the levels of various metabolites and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The Boc group can also impact the compound’s solubility and membrane permeability, affecting its distribution within the body.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The Boc group can direct the compound to specific cellular compartments, such as the endoplasmic reticulum or mitochondria . This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these compartments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-dimethylpentanoic acid and tert-butoxycarbonyl chloride.
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Formation of the Chiral Center: The chiral center is introduced through a stereoselective reaction, often involving a chiral auxiliary or catalyst to ensure the desired (2R) configuration.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity while minimizing waste and production costs.
化学反応の分析
Types of Reactions
(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine reacts with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid in dichloromethane.
Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions carried out in polar aprotic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products
Hydrolysis: Produces the free amine and carbon dioxide.
Substitution: Yields various substituted derivatives depending on the electrophile used.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound, respectively.
科学的研究の応用
(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Employed in the production of specialty chemicals and advanced materials.
類似化合物との比較
Similar Compounds
(2S)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid: The enantiomer of the compound, differing in its stereochemistry.
(2R)-2-{[(Methoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid: Similar structure but with a methoxycarbonyl protecting group instead of Boc.
Uniqueness
(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and ease of handling during synthetic procedures. This makes it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals.
特性
IUPAC Name |
(2R)-4,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXVWBCBVJMWHV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


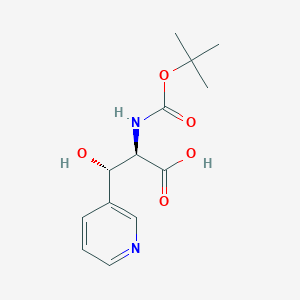


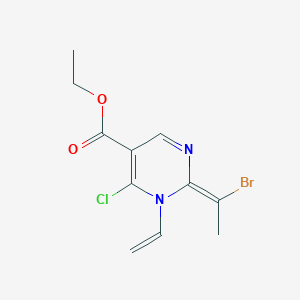
![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)
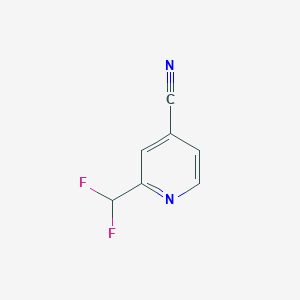
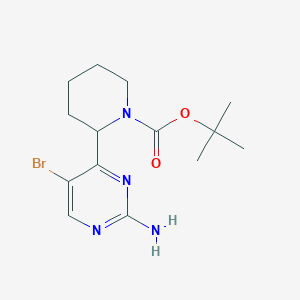
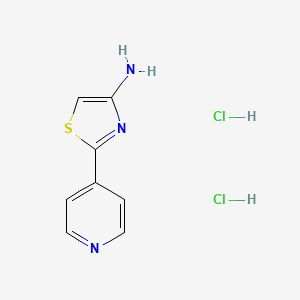
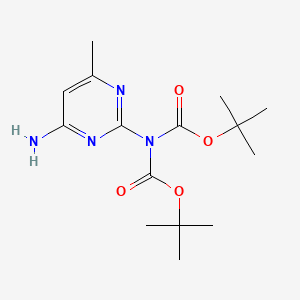
![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)
![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)

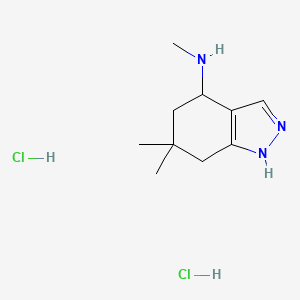
![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)
